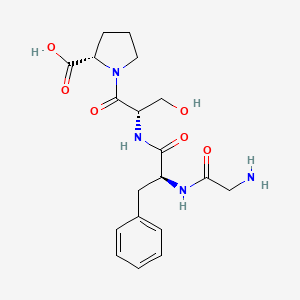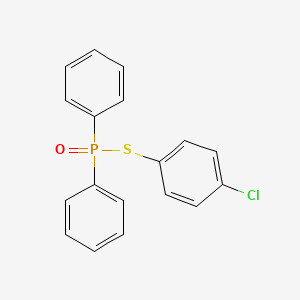
S-(4-Chlorophenyl) diphenylphosphinothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Chlorophenyl) diphenylphosphinothioate: is an organophosphorus compound characterized by the presence of a phosphinothioate group bonded to a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Chlorophenyl) diphenylphosphinothioate typically involves the reaction of diphenylphosphine oxide with 4-chlorobenzenesulfinic acid. The reaction is carried out under nitrogen atmosphere at room temperature using solvents such as chloroform or tetrahydrofuran (THF). The reaction mixture is stirred for a specific period, and the product is purified by flash column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: S-(4-Chlorophenyl) diphenylphosphinothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinothioate group to phosphine.
Substitution: The compound can participate in substitution reactions, where the 4-chlorophenyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used under anhydrous conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinothioates depending on the nucleophile used.
Scientific Research Applications
S-(4-Chlorophenyl) diphenylphosphinothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of S-(4-Chlorophenyl) diphenylphosphinothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phosphinothioate group is crucial for its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context .
Properties
CAS No. |
21081-94-7 |
|---|---|
Molecular Formula |
C18H14ClOPS |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
1-chloro-4-diphenylphosphorylsulfanylbenzene |
InChI |
InChI=1S/C18H14ClOPS/c19-15-11-13-18(14-12-15)22-21(20,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H |
InChI Key |
VOQSHJCVOFORGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)SC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







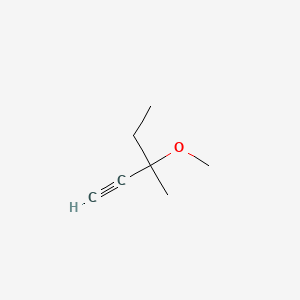


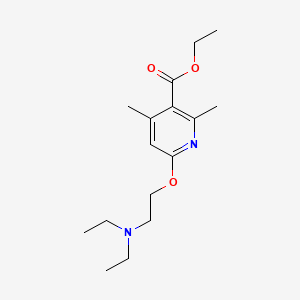

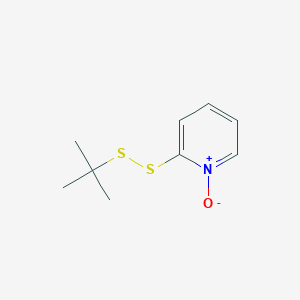
![2-[2-(4-Methoxyphenyl)-2-oxoethyl]benzonitrile](/img/structure/B14708679.png)

